molecular formula C13H20N2O B5131185 2-cyano-N-cyclohexyl-3-methyl-2-pentenamide

2-cyano-N-cyclohexyl-3-methyl-2-pentenamide

Cat. No. B5131185
M. Wt: 220.31 g/mol
InChI Key: OROHSZTVNKHYQY-BENRWUELSA-N
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Description

2-cyano-N-cyclohexyl-3-methyl-2-pentenamide, also known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCP is a member of the cyanoacrylamide family of compounds, which have been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclohexyl-3-methyl-2-pentenamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In inflammation research, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-cyano-N-cyclohexyl-3-methyl-2-pentenamide has several advantages for lab experiments, including its stability and solubility in water. However, this compound has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for research on 2-cyano-N-cyclohexyl-3-methyl-2-pentenamide. In cancer research, future studies could focus on the development of this compound-based therapies for specific types of cancer. In inflammation research, future studies could focus on the development of this compound-based therapies for autoimmune diseases. In neurological disorders, future studies could focus on the development of this compound-based therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise for its potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 2-cyano-N-cyclohexyl-3-methyl-2-pentenamide involves the reaction between N-cyclohexyl-3-methyl-2-pentenamide and cyanogen bromide. This reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be increased through recrystallization and further purification techniques.

Scientific Research Applications

2-cyano-N-cyclohexyl-3-methyl-2-pentenamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects.

properties

IUPAC Name

(Z)-2-cyano-N-cyclohexyl-3-methylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-10(2)12(9-14)13(16)15-11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,15,16)/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROHSZTVNKHYQY-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)NC1CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C#N)\C(=O)NC1CCCCC1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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